molecular formula C18H13ClF3NO7 B3337705 1-methoxycarbonylethyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-benzoate CAS No. 77509-33-2

1-methoxycarbonylethyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-benzoate

Cat. No.: B3337705
CAS No.: 77509-33-2
M. Wt: 447.7 g/mol
InChI Key: ZHQUGAWGYLVEMF-UHFFFAOYSA-N
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Description

1-methoxycarbonylethyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-benzoate is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique chemical structure, which includes a methoxycarbonylethyl group, a chlorinated trifluoromethylphenoxy group, and a nitrobenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid using a mixture of nitric acid and sulfuric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes, which offer advantages in terms of scalability and safety. The use of microreactors for nitration reactions can enhance the efficiency and control of the process .

Chemical Reactions Analysis

Types of Reactions

1-methoxycarbonylethyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the phenoxy ring.

Scientific Research Applications

1-methoxycarbonylethyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methoxycarbonylethyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-benzoate involves its interaction with specific molecular targets. For example, in its role as a herbicide, it may inhibit key enzymes involved in plant growth, leading to the disruption of essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methoxycarbonylethyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields.

Properties

IUPAC Name

(1-methoxy-1-oxopropan-2-yl) 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3NO7/c1-9(16(24)28-2)29-17(25)12-8-11(4-5-14(12)23(26)27)30-15-6-3-10(7-13(15)19)18(20,21)22/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQUGAWGYLVEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30998709
Record name 1-Methoxy-1-oxopropan-2-yl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30998709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77509-33-2
Record name Benzoic acid, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitro-,2-methoxy-1-methyl-2-oxoethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077509332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methoxy-1-oxopropan-2-yl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30998709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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